copper;2,4-dibromopyridine;hydron;tetrachloride
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Overview
Description
Copper;2,4-dibromopyridine;hydron;tetrachloride is a coordination compound that involves copper ions complexed with 2,4-dibromopyridine and tetrachloride ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of copper;2,4-dibromopyridine;hydron;tetrachloride typically involves the reaction of copper salts with 2,4-dibromopyridine in the presence of hydrochloric acid. One common method includes dissolving copper(II) chloride in water, followed by the addition of 2,4-dibromopyridine. The reaction mixture is then stirred and heated to facilitate the formation of the complex. The resulting product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions such as temperature, pH, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
Copper;2,4-dibromopyridine;hydron;tetrachloride can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: The copper center can participate in redox reactions, where it alternates between different oxidation states.
Substitution Reactions: The 2,4-dibromopyridine ligand can be substituted by other ligands under appropriate conditions.
Coordination Reactions: The compound can form additional coordination complexes with other ligands.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Substitution: Reagents such as ammonia or other amines can be used to replace the 2,4-dibromopyridine ligand.
Coordination: Ligands such as bipyridine or phenanthroline can be used to form new coordination complexes.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield new copper complexes with different ligands, while redox reactions may result in the formation of copper(I) or copper(III) species.
Scientific Research Applications
Copper;2,4-dibromopyridine;hydron;tetrachloride has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and oxidation processes.
Biology: The compound’s potential as an antimicrobial agent is being explored due to its ability to interact with biological molecules.
Medicine: Research is ongoing into its use as an anticancer agent, leveraging its ability to generate reactive oxygen species and induce apoptosis in cancer cells.
Industry: It is used in the development of new materials with specific electronic and magnetic properties.
Mechanism of Action
The mechanism by which copper;2,4-dibromopyridine;hydron;tetrachloride exerts its effects involves several pathways:
Catalytic Activity: The copper center can facilitate electron transfer reactions, making it an effective catalyst.
Interaction with Biological Molecules: The compound can bind to DNA and proteins, disrupting their function and leading to cell death.
Generation of Reactive Oxygen Species: The compound can catalyze the production of reactive oxygen species, which can damage cellular components and induce apoptosis.
Comparison with Similar Compounds
Similar Compounds
Copper(II) complexes with bipyridine: These compounds also exhibit catalytic and biological activity but differ in their ligand structure.
Copper(II) complexes with phenanthroline: Similar in function but with different electronic properties due to the phenanthroline ligand.
Copper(II) complexes with other halopyridines: These compounds have similar coordination environments but different reactivity profiles.
Uniqueness
Copper;2,4-dibromopyridine;hydron;tetrachloride is unique due to the presence of the 2,4-dibromopyridine ligand, which imparts specific electronic and steric properties to the complex. This uniqueness makes it particularly effective in certain catalytic and biological applications.
Properties
CAS No. |
118963-03-4 |
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Molecular Formula |
C10H8Br4Cl4CuN2 |
Molecular Weight |
681.2 g/mol |
IUPAC Name |
copper;2,4-dibromopyridine;hydron;tetrachloride |
InChI |
InChI=1S/2C5H3Br2N.4ClH.Cu/c2*6-4-1-2-8-5(7)3-4;;;;;/h2*1-3H;4*1H;/q;;;;;;+2/p-2 |
InChI Key |
ZZKXOAMNRJOQEC-UHFFFAOYSA-L |
Canonical SMILES |
[H+].[H+].C1=CN=C(C=C1Br)Br.C1=CN=C(C=C1Br)Br.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] |
Origin of Product |
United States |
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